Pocapavir
CAS No.: 146949-21-5
Cat. No.: VC0539955
Molecular Formula: C21H17Cl3O3
Molecular Weight: 423.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 146949-21-5 |
---|---|
Molecular Formula | C21H17Cl3O3 |
Molecular Weight | 423.7 g/mol |
IUPAC Name | 1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene |
Standard InChI | InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 |
Standard InChI Key | XXMDDBVNWRWNCW-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
Canonical SMILES | COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
Appearance | Solid powder |
Mechanism of Action and Antiviral Targets
Structural Interaction with Viral Capsid
Pocapavir belongs to the WIN-like class of compounds, which bind a hydrophobic pocket in the VP1 capsid protein of picornaviruses . This pocket, located in the canyon region critical for host cell receptor interaction, stabilizes the virion, preventing conformational changes necessary for uncoating and RNA release . Structural studies confirm that Pocapavir’s binding increases capsid rigidity, effectively blocking viral entry into host cells .
Specificity Against Polioviruses
While active against multiple enteroviruses, Pocapavir exhibits heightened potency against polioviruses, with a mean effective inhibitory concentration (EC₅₀) of 0.024 µM in vitro . This specificity stems from conserved residues in the VP1 pocket of polioviruses, which form favorable interactions with Pocapavir’s chemical structure . Comparative analyses with other capsid inhibitors, such as pleconaril and vapendavir, reveal broader enterovirus coverage but lower anti-poliovirus activity .
Pharmacokinetic Profile and Dosing Optimization
Absorption and Food Effects
Pocapavir’s bioavailability is significantly influenced by meal composition. Administered as a 1600 mg daily dose, peak plasma concentrations (Cₘₐₓ) and area under the curve (AUC) doubled when taken with high-fat meals (60–75 g fat) compared to standard meals (<25 g fat) . Twice-daily dosing (800 mg BID) with high-fat meals achieved comparable exposure to once-daily regimens, suggesting flexibility in dosing schedules .
Table 1: Pharmacokinetic Parameters by Dosing Regimen
Cohort | Dosing Regimen | Cₘₐₓ (ng/mL) | AUC₀–₂₄ (ng·h/mL) | Tₘₐₓ (h) |
---|---|---|---|---|
QD3HF | 1600 mg QD, high-fat | 1200 ± 310 | 9800 ± 2400 | 4.5 |
BID3HF | 800 mg BID, high-fat | 850 ± 190 | 9200 ± 2100 | 3.8 |
QD3STD | 1600 mg QD, standard | 600 ± 150 | 4800 ± 1300 | 5.2 |
Elimination and Steady-State Exposure
Pocapavir exhibits linear pharmacokinetics with no accumulation upon repeated dosing. The elimination half-life ranges from 12–16 hours, supporting once-daily administration . Steady-state trough concentrations (Cₜᵣₒᵤgₕ) remained above the EC₅₀ across all cohorts, ensuring sustained antiviral activity .
Clinical Efficacy in Poliovirus Challenge Studies
Trial Design and Participant Demographics
A randomized, blinded, placebo-controlled study enrolled 144 healthy adults who received monovalent oral poliovirus type 1 vaccine (mOPV1) followed by Pocapavir or placebo . Participants were stratified into four cohorts evaluating dosing frequency (QD vs. BID), meal type, and treatment initiation time (24 vs. 72 hours post-challenge) .
Table 2: Key Clinical Outcomes
Parameter | Pocapavir (n = 93) | Placebo (n = 48) | P-value |
---|---|---|---|
Median time to clearance | 10 days | 13 days | 0.0019 |
Resistant virus emergence | 44% | 10% | <0.0001 |
Seroconversion rate | 96% | 96% | NS |
Accelerated Viral Clearance
Pocapavir reduced median time to stool virus negativity by 3 days compared to placebo (10 vs. 13 days; P = 0.0019) . Subgroup analysis excluding resistant cases showed a more pronounced effect (5.5 vs. 13 days; P < 0.0001), underscoring the impact of resistance on efficacy .
Resistance Emergence and Transmission
Resistant variants (VP1-U191C, VP1-N171D) arose in 44% of Pocapavir recipients, often within 7 days of treatment . Notably, 3 subjects harbored resistant virus at baseline, suggesting pre-existing mutations or transmission within the isolation facility . Placebo recipients also exhibited resistance (10%), indicating person-to-person spread .
Challenges in Resistance Management
Mechanisms of Resistance
Resistance arises from mutations in the VP1 pocket (e.g., N171D, U191C), reducing Pocapavir binding affinity by altering hydrophobic interactions . Cross-resistance studies indicate these variants remain susceptible to polymerase inhibitors like ribavirin, suggesting combination therapy could mitigate resistance .
Transmission Dynamics
The isolation facility environment facilitated transmission of resistant strains, evidenced by infection in placebo recipients . This underscores the need for strict infection control in clinical and community settings during outbreaks.
Future Directions and Strategic Implications
Combination Therapy Approaches
Pairing Pocapavir with polymerase or protease inhibitors could suppress resistance. Preclinical models show synergistic effects when combined with ribavirin, reducing viral load by 3-log compared to monotherapy .
Role in Polio Eradication
Pocapavir’s ability to accelerate clearance in immunodeficient chronic excretors addresses a critical gap in eradication efforts . Ongoing trials in immunocompromised populations (NCT04285021) aim to validate these findings in real-world cohorts.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume